
3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride
Übersicht
Beschreibung
“3-(4-Bromophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1187931-39-0 . It has a molecular weight of 262.58 .
Synthesis Analysis
While specific synthesis methods for “3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride” were not found, similar compounds such as pyrazoline derivatives have been synthesized for biological applications .Molecular Structure Analysis
The InChI code for “3-(4-Bromophenyl)pyrrolidine hydrochloride” is 1S/C10H12BrN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H .Physical And Chemical Properties Analysis
“3-(4-Bromophenyl)pyrrolidine hydrochloride” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study on the synthesis, antimicrobial activity, and quantum chemical investigation of novel succinimide derivatives, including compounds related to 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride, demonstrated promising in vitro antifungal activities against several test fungi. One of the compounds exhibited significant inhibitory activities, suggesting potential as novel fungicides. Density functional theory (DFT) calculations were used to explore the structure-activity relationship, indicating the importance of bromo derivatives in antimicrobial applications (Cvetković et al., 2019).
Electrodialysis Applications
Research into anion exchange membranes (AEMs) for electrodialysis applications has included the use of structures similar to 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride. These AEMs, designed for water purification and desalination, have shown excellent stability and efficiency, with specific attention to their structural integrity and ionic conductivity in challenging environments. The study highlights the potential of bromophenyl derivatives in enhancing the performance of AEMs used in electrodialysis, showcasing the compound's versatility beyond biomedical applications (Jiang et al., 2018).
Antioxidant Activity
The synthesis of ammonium salts of 4-(3-bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1H)-one, a compound structurally related to 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride, has been investigated for antioxidant activities. These compounds showed significant inhibitory activity on the superoxide-generating ability of mitochondria, suggesting their potential in combating oxidative stress in both liver and tumor tissues (Kushnir et al., 2015).
Corrosion Inhibition
Novel cationic surfactants, including 1-dodecyl-2-(phenethylimino)-1-methylpyrrolidin-1-ium bromide, a structure bearing resemblance to 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride, have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas applications. These surfactants demonstrated a good ability to inhibit corrosion, suggesting that bromophenyl derivatives could play a crucial role in the development of more effective corrosion inhibitors for industrial applications (Hegazy et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-4-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8-6-13-7-11(8)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXCEPBSRTWWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



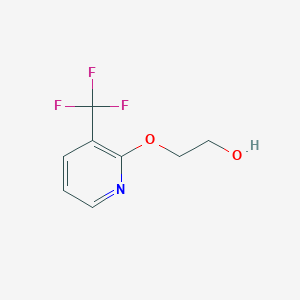
![7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1450619.png)
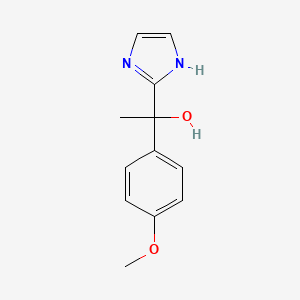
![2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1450623.png)
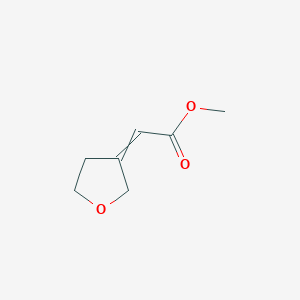
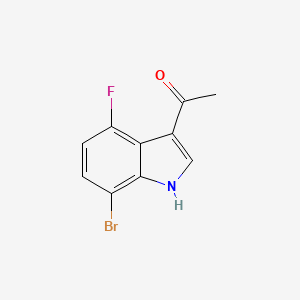
![2-Azaspiro[3.3]heptane hydrobromide](/img/structure/B1450628.png)
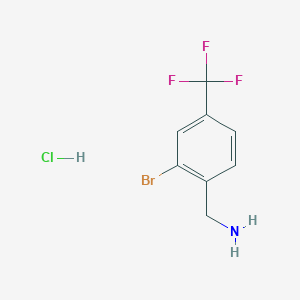

![tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1450631.png)
![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)
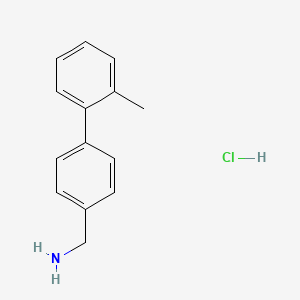

![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)